molecular formula C9H9Cl B159905 1-Allyl-4-chlorobenzene CAS No. 1745-18-2

1-Allyl-4-chlorobenzene

Cat. No. B159905
CAS RN: 1745-18-2
M. Wt: 152.62 g/mol
InChI Key: VGUNPRNQXXTCCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Allyl-4-chlorobenzene involves various strategies. For instance, 1-(Trimethylsilyl)allyl chloride can be prepared from 1,3-dichloropropene and reacts with organocopper compounds to yield terminal alkenylsilanes . This suggests that similar allyl chlorides could be used as intermediates in the synthesis of 1-Allyl-4-chlorobenzene.

Molecular Structure Analysis

The molecular structure of chlorobenzene derivatives has been extensively studied. For example, the structure of chlorobenzene itself has been determined using electron diffraction and NMR data, showing that the chlorine substituent causes a distortion in the ring geometry . This information is relevant to understanding the molecular structure of 1-Allyl-4-chlorobenzene, as the presence of the chlorine atom can influence the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of allyl-containing compounds is highlighted in several studies. The Grignard reaction of 1-(Trimethylsilyl)allyl chloride with carbonyl compounds produces alcohols, with regioselectivity depending on the substrates . This indicates that 1-Allyl-4-chlorobenzene could potentially undergo similar reactions, leading to various functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzene derivatives can be inferred from related studies. For instance, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide shows that the chloro-indazole system is almost planar and perpendicular to the allyl chain . This suggests that 1-Allyl-4-chlorobenzene may also exhibit planarity in its structure, affecting its physical properties.

Scientific Research Applications

  • Synthesis and Characterization of Segmented Liquid Crystalline Polymers :

    • Researchers have synthesized 4‘-hydroxyphenyl(4-hydroxy-3-allyl)azobenzene, which is mesogenic and can be used for preparing nematic main-chain segmented polymers. These polymers absorb in the UV−visible range and exhibit photostationary states under appropriate UV irradiation (Acierno et al., 2004).
  • Condensation of Chlorobenzene and o-Chlorotoluene with Allyl Alcohol :

    • The study investigates the condensation of chlorobenzene and o-chlorotoluene with allyl alcohol, leading to the formation of propenylchlorobenzene and propenylchlorotoluene (Shuikin et al., 1966).
  • Allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate :

    • This paper discusses a compound with a chlorobenzene ring, exhibiting a shallow-boat conformation and displaying properties relevant for crystallographic studies (Krishnan et al., 2019).
  • Polarographic and Voltammetric Investigation of 3-Allyl-4-hydroxyazobenzene :

    • The electrochemical behavior of 3-allyl-4-hydroxyazobenzene was studied, revealing insights into the reduction of the azo group to amino group in acidic media (Menek et al., 2004).
  • Dissociative Attachment in Vinyl and Allyl Chloride, Chlorobenzene and Benzyl Chloride :

    • This study measured relative cross sections for dissociative attachment in various compounds including chlorobenzene, providing insights into their electronic properties (Stricklett et al., 1986).
  • N-Iodosuccinimide An Efficient Reagent for Regioselective Heterocyclization of 3-Allyl-4-hydroxy[1]benzopyran-2-ones

    :

    • The paper discusses the use of N-iodosuccinimide for heterocyclization of certain compounds, leading to the synthesis of 3-iodopyrano[3,2-c][1]benzopyran-5(2H)-ones (Majumdar et al., 2003).
  • Urinary Metabolites Levels in Workers Exposed to Chlorobenzene :

    • This research provides insights into the excretion of chlorobenzene in urine mainly as mercapturic acids or glucuronateor sulfate-conjugates of chlorophenols or chlorocatechols (Yoshida et al., 1986).

Safety And Hazards

1-Allyl-4-chlorobenzene is a combustible material . It should be kept away from heat and sources of ignition . Personal protective equipment should be worn when handling this chemical, and it should not get in eyes, on skin, or on clothing .

Future Directions

The future directions of research on 1-Allyl-4-chlorobenzene could focus on addressing challenges such as unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies . This would provide a powerful insight into the study of 1-Allyl-4-chlorobenzene and enable researchers to quickly identify the hotspot and direction of future studies .

properties

IUPAC Name

1-chloro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUNPRNQXXTCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452033
Record name 1-Allyl-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-4-chlorobenzene

CAS RN

1745-18-2
Record name 1-Allyl-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of magnesium turnings (9.6 g) in anhydrous ether (50 ml) was added dropwise to a solution of p-chlorobromobenzene (76.6 g) in anhydrous ether (500 ml) at such a rate as to maintain reflux. After refluxing for a further 20 minutes, the solution was cooled to 5o and a solution of allyl bromide (48.4 g) in anhydrous ether (100 ml) was added over 15 minutes. After 30 minutes the solution was allowed to warm to room temperature, and then saturated ammonium chloride was added dropwise, cautiously to avoid excessive frothing. The organic layer was separated and the aqueous phase was extracted with ether. After washing the ether extracts with water and drying, evaporation of the solvent gave a pale yellow oil which was purified by fractional distillation to give 3-(4-chlorophenyl)prop-1-ene as a colourless oil, b.p. 72°-74°/4 mm Hg. (532 Pa).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5o
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.4 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Shigehisa, T Aoki, S Yamaguchi… - Journal of the …, 2013 - ACS Publications
… 1-Allyl-4-chlorobenzene gave α-hydroalkoxylated product in both methanol and t-butanol, which should be generated via isomerization and hydroalkoxylation. Substrates 3d, 3e, and 3q…
Number of citations: 173 pubs.acs.org
Y Gu, YE Wang, Y Yuan, H Xu, Y Lu… - The Journal of …, 2023 - ACS Publications
The deprotonation of allylbenzene was successfully demonstrated with a catalytic alkali amide base (NaN(SiMe 3 ) 2 ). The deprotonated allyl anion could be trapped by in situ …
Number of citations: 1 pubs.acs.org
S Doherty, JG Knight, H Mehdi-Zodeh - Tetrahedron: Asymmetry, 2012 - Elsevier
… This is most apparent for the reaction between 1-allyl-4-chlorobenzene as both catalysts gave α-hydoxy ester 6e in excellent yield and 99% ee. Mikami has recently resolved a platinum(…
Number of citations: 20 www.sciencedirect.com
DG Kohler - 2018 - ideals.illinois.edu
… Compound 17 was prepared according to General Procedure 2 with 1-allyl-4-chlorobenzene (1.0 mmol, 153 mg) and phthalimide (0.5 mmol, 74 mg). The crude mixture (24:1 aM:M …
Number of citations: 0 www.ideals.illinois.edu
KM Cheung, Y Xiong, SH Pun, X Zhuo, Q Gong, X Zeng… - Chem, 2023 - cell.com
… A Schlenk flask was charged with 1-allyl-4-chlorobenzene (0.36 g, 2 mmol, 1 eq), CBr4 (2.0g, 6 mmol, 3 eq) and iron powder (0.17 g, 3 mmol, 1.5 eq) in 2 mL of ethanol under N2 …
Number of citations: 3 www.cell.com
V Eikemo, B Holmelid, LK Sydnes… - The Journal of Organic …, 2022 - ACS Publications
… A stirred solution of 1-allyl-4-chlorobenzene (450 mg, 2.95 mmol) in anhydrous DCM (8 mL) under Ar was cooled (ice/water bath) followed by addition of mCPBA (804 mg, 3.59 mmol). …
Number of citations: 4 pubs.acs.org
TT Xu, TS Jiang, XL Han, YH Xu… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… By following the general procedure, 1-allyl-4-chlorobenzene (45.8 mg, 0.3 mmol) dissolved in DCE (1 mL) was added to the solution of DDQ (149.8 mg, 0.66 mmol) and H 2 O (10.8 mg, …
Number of citations: 12 pubs.rsc.org
K SOTA - IIb - jlc.jst.go.jp
… Preparation of 1-Alkenyl-4-chlorobenzenes (I) 1-Allyl-4-chlorobenzene (lb) Bromoethane (1 ml) was added to a stirred mixture of magnesium turnings (Mg; 8.0 g, 0.33 mol), a few pieces …
Number of citations: 0 jlc.jst.go.jp

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